3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the piperazine moiety, and subsequent functionalization.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine derivative.
Functionalization: The final compound is obtained by introducing the methoxy and methyl groups, followed by the carboxamide group through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the methoxy group.
3-methoxy-1-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
The uniqueness of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide lies in its specific functional groups and their positions, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21-12-13(17(20-21)26-2)16(25)19-11-15(24)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,12H,7-11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHNJUKQITWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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